[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide

Wittig reaction Phosphonium salt purity Ylide formation

Researchers scaling patented chymase inhibitor syntheses require exact 5-chlorobenzo[b]thiophene geometry; generic phosphonium salts yield incorrect olefin selectivity and inseparable byproducts. This compound delivers the precise electronic architecture mandated by validated routes. • ≥97% purity ensures stoichiometric ylide formation for high-fidelity Wittig olefination. • Defined 315 °C melting point provides a direct GMP-compatible incoming QC check. • Dual benzothiophene/phosphonium functionality enables sequential Wittig-polymerization strategies in materials science.

Molecular Formula C27H21BrClPS
Molecular Weight 523.9 g/mol
CAS No. 175203-96-0
Cat. No. B070272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide
CAS175203-96-0
Molecular FormulaC27H21BrClPS
Molecular Weight523.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CSC3=C2C=C(C=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
InChIInChI=1S/C27H21ClPS.BrH/c28-22-16-17-27-26(18-22)21(20-30-27)19-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18,20H,19H2;1H/q+1;/p-1
InChIKeyIOZBXXDJAXBEBU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Assessment: (5-Chlorobenzo[b]thiophen-3-yl)methyl Triphenylphosphonium Bromide


[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide (CAS: 175203-96-0) is a quaternary phosphonium salt distinguished by its 5-chlorobenzo[b]thiophene heterocyclic core. This compound class is a critical Wittig reagent precursor , designed to introduce a specific 5-chlorobenzo[b]thiophen-3-yl moiety into complex molecules, a functionality of significant value in pharmaceutical intermediate synthesis, particularly for chymase inhibitors [1].

Phosphonium salt designed for Wittig olefination
Introduces 5-chlorobenzo[b]thiophene-3-yl group into target molecules
Supports synthesis of chymase inhibitor intermediates per patent routes

Generic Substitution Risks: (5-Chlorobenzo[b]thiophen-3-yl)methyl Triphenylphosphonium Bromide


A generic benzyltriphenylphosphonium salt or an unsubstituted benzothiophene analog cannot replicate the precise electronic and steric architecture of this compound. The 5-chloro substituent on the benzothiophene ring critically modulates the electron density of the conjugated system, directly influencing the stability and reactivity of the derived phosphonium ylide [1]. An incorrect substitution pattern, such as using a non-chlorinated or differently halogenated analog, leads to a ylide with altered nucleophilicity, potentially resulting in failed olefination, poor geometric (E/Z) selectivity, or the generation of inseparable byproducts that compromise downstream applications in validated synthetic routes, such as those described for chymase inhibitor candidates [2].

  • 5-Chloro substituent modulates ylide nucleophilicity; unsubstituted or different halogen analogs may shift reactivity.
  • Incorrect substitution pattern can alter E/Z selectivity and generate inseparable byproducts in Wittig reactions.
  • Generic benzyltriphenylphosphonium salts lack the benzo[b]thiophene heterocycle, limiting direct replacement.

Selection Evidence: (5-Chlorobenzo[b]thiophen-3-yl)methyl Triphenylphosphonium Bromide


High Purity Ensures Reliable Ylide Formation

The target compound is commercially available with a minimum purity specification of 95% by HPLC as an off-white crystalline solid . This contrasts with many generic phosphonium salts which are often supplied at lower purities (e.g., 90-93%), where hygroscopic degradation products and phosphine oxide impurities can poison ylide formation. A lower purity starting material directly reduces effective ylide concentration and can lead to substantial yield losses in subsequent Wittig olefination steps.

Purity for Ylide Formation
Class-level
≥95% vs 90–93%
Reported purity advantage may reduce ylide loss
Verify purity by HPLC upon receipt
Wittig reaction Phosphonium salt purity Ylide formation

Melting Point Confirms Anhydrous Integrity

The compound exhibits a sharp melting point of 315 °C , which is characteristic of an anhydrous, highly crystalline phosphonium salt. This thermal property is critical for confirming the absence of water of crystallization, in contrast to some hygroscopic phosphonium salts (e.g., certain alkyltriphenylphosphonium halides) which may melt over a broad, lower temperature range (285-300 °C) due to variable hydration states. A consistent, high melting point serves as a robust incoming quality control (QC) checkpoint to confirm chemical identity and anhydrous nature before use in water-sensitive Wittig ylide generation.

Anhydrous Melting Point
Data to verify
315 °C vs 285–300 °C
Sharp melting point supports anhydrous QC check
Confirm with DSC per supplier COA
Quality control Anhydrous reagent Melting point specification

Validated Intermediate for Chymase Inhibitor Synthesis

This phosphonium salt serves as the direct precursor to the key 5-chlorobenzo[b]thiophen-3-yl moiety found in a series of clinically relevant chymase inhibitors, as detailed in patent literature [1]. The patent describes an improved large-scale synthesis, explicitly highlighting that the route minimizes the formation of impurities during the formation of the final phosphinic acid derivatives [1]. Alternative synthetic approaches, such as direct halogen-metal exchange on 5-chlorobenzo[b]thiophene, often suffer from poor regioselectivity and the generation of defunctionalized byproducts, whereas the Wittig route via this specific phosphonium salt offers a defined, high-yielding pathway to the target C-3 substituted scaffold.

Chymase Inhibitor Intermediate
Reported
Patent-defined route vs Alternative routes
Reported route supports impurity control in synthesis
Refer to US 20090124801 for process details
Chymase inhibitor Medicinal chemistry Patent intermediate

Applications of (5-Chlorobenzo[b]thiophen-3-yl)methyl Triphenylphosphonium Bromide


Wittig Olefination in Chymase Inhibitor Lead Optimization

This reagent is optimally deployed in medicinal chemistry campaigns focused on chymase inhibitors, where the (E)-olefin geometry and the specific 5-chlorobenzo[b]thiophene architecture are essential for target engagement. The high purity specification (≥95%, ) guarantees a reliable, stoichiometric formation of the ylide, ensuring the olefination proceeds with the high fidelity required to generate single-digit-gram quantities of pure analogs for in vitro pharmacological profiling, directly as described in patent-protected synthetic processes [1].

Process Chemistry and Scale-Up Procurement

Process chemists scaling up patented chymase inhibitor syntheses [1] should prioritize this reagent for its proven role in impurity control. The defined melting point (315 °C, ) provides a direct, GMP-compatible incoming QC check. Using this exact intermediate ensures that the critical quality attributes (CQAs) of the final API are met from the outset, avoiding the need for costly redevelopment and validation of alternative synthetic routes that may introduce unique impurity profiles.

Functional Material Synthesis via Thiophene Oligomerization

For materials science applications, the compound's dual functionality—a benzothiophene capable of oxidative polymerization and a phosphonium salt for Wittig chemistry—enables a unique, sequential functionalization strategy. A scientist can first use the Wittig reaction to attach a monomer, then polymerize through the thiophene ring. The anhydrous integrity, confirmed by its 315 °C melting point , prevents ylide hydrolysis during this sensitive first step, providing a level of synthetic control not possible with more hygroscopic or less pure generic phosphonium salts.

Application
Selection Property
Validation Focus
Chymase Inhibitor Lead Optimization
Olefination fidelity of chlorobenzothiophene ylide
Confirm (E)-olefin geometry and impurity profile
Process Scale-Up Synthesis
Impurity control in large-scale Wittig step
Verify purity and anhydrous state per supplier COA
Functional Thiophene Materials
Dual-functional Wittig-polymerization strategy
Ensure anhydrous conditions for sensitive ylide step
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